4-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine
Overview
Description
4-Methyl-3-(trifluoromethyl)aniline is an organic compound that may be used as a starting reagent in the synthesis of tert-butyl 4-methyl-3-(trifluoromethyl)phenylcarbamate . It has a molecular formula of C8H8F3N .
Synthesis Analysis
This compound can be synthesized using various methods. One such method involves the use of 4-Methyl-3-(trifluoromethyl)aniline as a starting reagent in the synthesis of tert-butyl 4-methyl-3-(trifluoromethyl)phenylcarbamate . Another method involves the trifluoromethylarylation of alkenes using anilines .Molecular Structure Analysis
The molecular structure of 4-Methyl-3-(trifluoromethyl)aniline consists of a benzene ring with a trifluoromethyl group (-CF3), a methyl group (-CH3), and an amine group (-NH2) attached to it . The molecular weight of this compound is 175.15 .Chemical Reactions Analysis
The trifluoromethyl group in 4-Methyl-3-(trifluoromethyl)aniline is strongly electron-withdrawing, which can influence the compound’s reactivity in chemical reactions . For example, it can participate in trifluoromethylarylation reactions with alkenes .Physical and Chemical Properties Analysis
4-Methyl-3-(trifluoromethyl)aniline is a liquid at 20 degrees Celsius . It has a density of 1.22 g/cm3 at 25 degrees Celsius and a refractive index of 1.49 .Scientific Research Applications
Synthesis of Pyrazolo[1,5-a]Pyrimidines
Xu Li-feng (2011) discussed the synthesis of new 6-arylsubstituted pyrazolo[1,5-a] pyrimidine derivatives, including a process involving 4-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine and 3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine. These derivatives exhibit various biological activities (Xu Li-feng, 2011).
Synthesis of Carboxamides
K. Prabakaran, F. Khan, and J. Jin (2012) reported an efficient synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides. This process highlights the use of pyrazole carboxylic acid in the presence of a catalyst and base, yielding high purity products (Prabakaran, Khan, & Jin, 2012).
Reactivity of Trinitropyrazole Derivatives
I. Dalinger et al. (2013) studied the reactivity of 3,4,5-Trinitro-1H-pyrazole and its derivatives, focusing on reactions with ammonia, amines, phenols, thiols, and other compounds. This research provides insights into the nucleophilic substitution reactions of these compounds (Dalinger et al., 2013).
Theoretical Studies on Pyrazole Derivatives
P. Ravi and colleagues (2010) conducted theoretical studies on various substituted 3,4,5-trinitro-1H-pyrazoles, analyzing their potential as high-energy materials. This study includes assessments of geometric and electronic structures, and detonation properties (Ravi et al., 2010).
Site-Selective Functionalization of Pyrazoles
M. Schlosser et al. (2002) explored the site-selective functionalization of trifluoromethyl-substituted pyrazoles, demonstrating how different organometallic methods can be used to manipulate these compounds for the creation of various isomers (Schlosser, Volle, Leroux, & Schenk, 2002).
Antimicrobial Pyrazole Derivatives
Manjunatha Bhat and colleagues (2016) synthesized a series of triazolyl pyrazole derivatives with potential antimicrobial properties. This study highlights the synthesis process and the evaluation of these compounds' bioactivities (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Structural and Biological Evaluation of Pyrazole Derivatives
A. Titi et al. (2020) synthesized and characterized various pyrazole derivatives, providing insights into their molecular structure and potential applications in antitumor, antifungal, and antibacterial pharmacology (Titi et al., 2020).
Nonlinear Optical Studies of Pyrazole Derivatives
Ö. Tamer and colleagues (2016) synthesized a novel pyrazole derivative and analyzed its structural and optical properties, demonstrating its potential in nonlinear optical applications (Tamer, Arslan, Avcı, Nebioğlu, Atalay, & Çoşut, 2016).
High-Temperature Cyclization of Pyrazole Derivatives
P. Szlachcic et al. (2020) investigated the cyclization of pyrazole derivatives under high-temperature conditions, providing insights into the impact of intramolecular hydrogen bonding on the reactivity of these compounds (Szlachcic, Uchacz, Gryl, Danel, Wojtasik, Kolek, Jarosz, & Stadnicka, 2020).
Antimicrobial Properties of Pyrazolo[3,4-d]pyrimidine Derivatives
B. S. Holla and colleagues (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives, assessing their antibacterial and antifungal activities. This study provides valuable data on the bioactivity of these compounds (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).
Safety and Hazards
Properties
IUPAC Name |
4-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3/c1-2-3(5(6,7)8)10-11-4(2)9/h1H3,(H3,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTARZCOGKBEMSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467182 | |
Record name | 4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261528-47-6 | |
Record name | 4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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